molecular formula C8H10F5NO B13711846 N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide

Cat. No.: B13711846
M. Wt: 231.16 g/mol
InChI Key: CDSDPKNPTDYZTP-UHFFFAOYSA-N
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Description

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a cyclohexyl backbone substituted with two fluorine atoms at the 2,2-positions and a trifluoroacetyl group attached to the nitrogen. The compound’s structural uniqueness arises from the combination of the electron-withdrawing trifluoroacetamide group and the steric/electronic effects of the difluorocyclohexyl moiety.

Properties

Molecular Formula

C8H10F5NO

Molecular Weight

231.16 g/mol

IUPAC Name

N-(2,2-difluorocyclohexyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H10F5NO/c9-7(10)4-2-1-3-5(7)14-6(15)8(11,12)13/h5H,1-4H2,(H,14,15)

InChI Key

CDSDPKNPTDYZTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2-difluorocyclohexylamine with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction can be represented as follows:

2,2-Difluorocyclohexylamine+Trifluoroacetic anhydrideThis compound+Acetic acid\text{2,2-Difluorocyclohexylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2,2-Difluorocyclohexylamine+Trifluoroacetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction may produce difluorocyclohexylamine.

Scientific Research Applications

Antiviral Activity

One of the primary research areas for N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is its potential as an inhibitor of viral proteases. For instance, compounds with similar trifluoroacetamide moieties have been shown to exhibit significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2. The design of these compounds often focuses on enhancing their binding affinity and selectivity towards viral targets.

  • Case Study : In a study analyzing various protease inhibitors, derivatives containing trifluoroacetamide groups demonstrated superior enzymatic inhibition compared to their parent compounds. For example, a derivative showed an IC50 value of 18 nM against SARS-CoV-2 Mpro, indicating potent antiviral activity .

Pharmacokinetic Properties

The incorporation of this compound into drug formulations can enhance pharmacokinetic properties such as absorption and metabolic stability. This is particularly relevant in the development of oral antiviral therapies.

  • Study Findings : Research highlighted that compounds featuring this moiety exhibited improved oral bioavailability in animal models compared to other formulations lacking such modifications .

Pesticide Development

This compound has also been explored for its potential use in agrochemicals. Its unique structure may contribute to the efficacy of certain pesticides by improving their interaction with target pests.

  • Research Insight : Studies have indicated that fluorinated compounds can enhance the biological activity of pesticides by increasing their lipophilicity and stability under environmental conditions .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntiviral agentIC50 values as low as 18 nM against SARS-CoV-2 Mpro
PharmacokineticsImproved oral bioavailabilityEnhanced absorption in animal models
AgrochemicalsPotential pesticide formulationIncreased efficacy due to enhanced stability

Mechanism of Action

The mechanism of action of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Backbones

  • Target Compound : The difluorocyclohexyl group introduces conformational rigidity and lipophilicity, which may enhance membrane permeability compared to aromatic analogs .
  • Aromatic Derivatives: TFA-L-Ile-Ph(4-OEt) (L-46): Contains a 4-methoxyphenyl group, enabling π-π interactions and hydrogen bonding via the methoxy group . N-(2-Iodophenyl)-2,2,2-trifluoroacetamide: The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions in synthetic chemistry . N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide: The cyano group improves metabolic stability and serves as a hydrogen bond acceptor .

Substituent Effects

  • Difluoro substituents (e.g., N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide) modulate electronic density and steric hindrance, affecting reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Melting Point/Solubility Evidence Source
N-(2,2-Difluorocyclohexyl)-2,2,2-TFA C₈H₁₀F₅NO 255.17 Lipophilic, rigid cyclohexyl backbone Not reported (predicted low MP) N/A
TFA-L-Ile-Ph(4-OEt) (L-46) C₁₉H₂₂F₃NO₃ 369.38 Aromatic, methoxy group Oil (IR/NMR confirmed)
N-(2-Iodophenyl)-2,2,2-TFA C₈H₅F₃INO 315.03 Electrophilic iodine Crystalline solid
Diaryl Disulfide Compound () C₂₀H₁₀F₁₂N₄O₄S₂ 662.44 Disulfide bond, multiple TFA groups Black prismatic crystals
  • Lipophilicity : The difluorocyclohexyl group in the target compound likely increases logP compared to aromatic analogs, enhancing blood-brain barrier penetration .
  • Thermal Stability : Diaryl disulfide derivatives () exhibit high thermal stability due to strong S-S bonds and intermolecular interactions (N-H⋯O, C-H⋯O) .

Biological Activity

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which is essential for its biological activity. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₈F₅N
Molecular Weight241.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with trifluoroacetamide moieties can effectively inhibit certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Recent studies have shown that similar trifluoroacetamide-containing compounds exhibit potent inhibitory effects on SARS-CoV-2 main protease (Mpro). For instance, Nirmatrelvir, a compound with a trifluoroacetamide group, demonstrated an IC50 value of 3.11 nM against SARS-CoV-2 Mpro . This suggests that this compound may possess similar inhibitory properties.

Antiviral Activity

The antiviral potential of fluorinated compounds has been explored extensively. In vitro studies have indicated that fluorinated derivatives can enhance antiviral efficacy by improving cellular uptake and retention. The incorporation of difluorocyclohexyl groups may further optimize these properties by modulating hydrophobic interactions within viral proteins.

Case Studies

  • SARS-CoV-2 Inhibition : A study focusing on the design of protease inhibitors highlighted the role of trifluoroacetamide in enhancing binding affinity to viral proteases . The structural modifications led to improved pharmacokinetic profiles and bioavailability.
  • Cancer Therapeutics : Fluorinated compounds have been investigated for their ability to inhibit glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). Compounds structurally related to this compound showed significant cytotoxic effects on GBM cells under hypoxic conditions .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 = 3.11 nM (Mpro)
Antiviral ActivityEnhanced cellular uptake
Cytotoxicity in Cancer CellsSignificant IC50 reduction

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